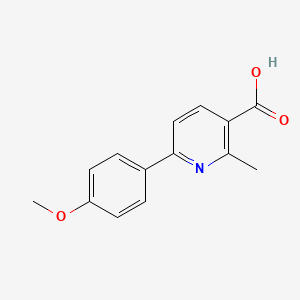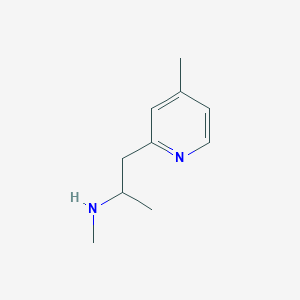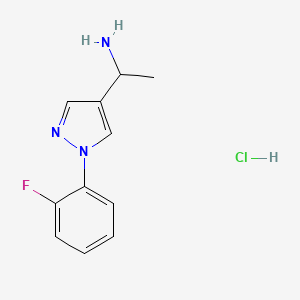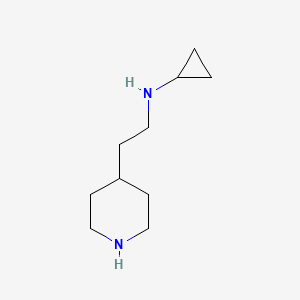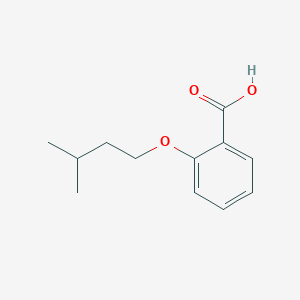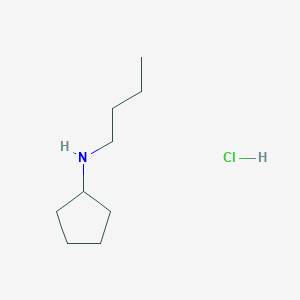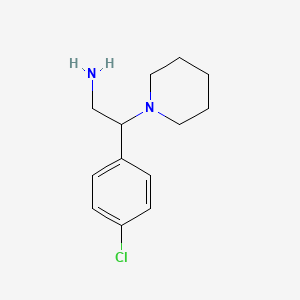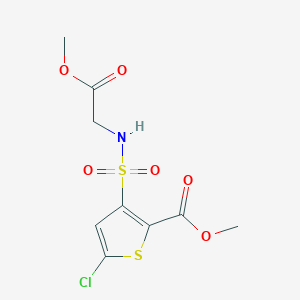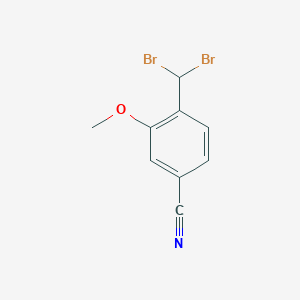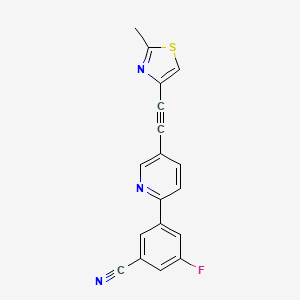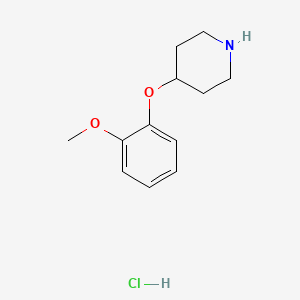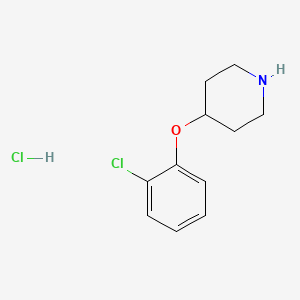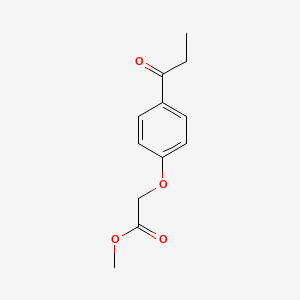
4-丙酰基苯氧基乙酸甲酯
描述
Methyl (4-propionylphenoxy)acetate is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methyl ester group attached to a phenoxyacetic acid backbone, with a propionyl group at the para position of the phenyl ring
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-propionylphenoxy)acetate typically involves the esterification of 4-propionylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Propionylphenoxyacetic acid+MethanolH2SO4Methyl (4-propionylphenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of Methyl (4-propionylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反应分析
Types of Reactions
Methyl (4-propionylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The propionyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: 4-(Carboxyphenoxy)acetic acid.
Reduction: 4-(1-Hydroxypropyl)phenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the electrophile used.
作用机制
The mechanism by which Methyl (4-propionylphenoxy)acetate exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. For example, the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets.
相似化合物的比较
Methyl (4-propionylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Methyl (4-methylphenoxy)acetate: Differing by the presence of a methyl group instead of a propionyl group.
Methyl (4-chlorophenoxy)acetate: Differing by the presence of a chlorine atom instead of a propionyl group.
Methyl (4-nitrophenoxy)acetate: Differing by the presence of a nitro group instead of a propionyl group.
The uniqueness of Methyl (4-propionylphenoxy)acetate lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
IUPAC Name |
methyl 2-(4-propanoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJOWPTEIWZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587929 | |
| Record name | Methyl (4-propanoylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105253-86-9 | |
| Record name | Methyl (4-propanoylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


